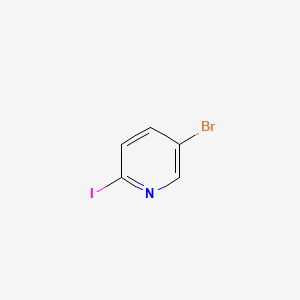

5-Bromo-2-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNBRDZXJMPDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343988 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223463-13-6 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223463-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic and Synthetic Significance of 5 Bromo 2 Iodopyridine

Role as a Privileged Synthetic Building Block in Organic Chemistry

The utility of 5-Bromo-2-iodopyridine as a synthetic building block stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond. smolecule.com This allows for selective chemical transformations, where one halogen can be reacted while the other remains intact for subsequent functionalization. This "orthogonal" reactivity is a highly sought-after characteristic in multi-step organic synthesis. smolecule.comguidechem.com

Chemists can exploit this reactivity difference in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, to introduce different substituents at specific positions on the pyridine (B92270) ring. guidechem.comresearchgate.net For instance, the more reactive iodine at the 2-position can be selectively replaced in a palladium-catalyzed reaction, leaving the bromine at the 5-position available for a subsequent, different coupling reaction. guidechem.com This stepwise approach provides precise control over the final molecular architecture.

Furthermore, this compound can be used to generate other useful synthetic intermediates. For example, it can react with isopropylmagnesium chloride to form 5-bromopyridyl-2-magnesium chloride, a Grignard reagent, or with active zinc to produce 5-bromo-2-pyridylzinc iodide. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com These organometallic reagents are themselves valuable for creating new carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol sigmaaldrich.com |

| Appearance | White to pale cream crystals or powder thermofisher.com |

| Melting Point | 113-117 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 223463-13-6 sigmaaldrich.com |

Importance in Pharmaceutical and Agrochemical Development

The pyridine scaffold is a common feature in many biologically active compounds, and this compound serves as a key starting material for the synthesis of a variety of pharmaceutical and agrochemical agents. nbinno.comdatainsightsmarket.com Its ability to undergo selective functionalization allows for the systematic modification of molecular structures to optimize their biological activity.

The demand for innovative pharmaceuticals and agrochemicals is a major driver for the this compound market. nbinno.comdatainsightsmarket.com It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. datainsightsmarket.com For example, it has been identified as a key intermediate for the synthesis of Lonafarnib, an effective anticancer agent. guidechem.com

The development of new drugs for a range of diseases and the need for more effective and environmentally friendly crop protection solutions contribute to the growing importance of this compound. nbinno.comdatainsightsmarket.com Researchers in medicinal chemistry utilize this compound and its derivatives to create libraries of novel compounds for screening against various biological targets. acs.orgnih.gov

Table 2: Examples of Bioactive Molecules Synthesized Using this compound Derivatives

| Compound Class | Therapeutic/Agrochemical Area | Synthetic Utility |

| Kinase Inhibitors | Oncology | The bromo- and iodo- substituents allow for the introduction of various groups to probe the active site of kinases. |

| Pyrrolo[2,3-b]pyridines | Various Therapeutic Areas | Serves as a scaffold for building this important heterocyclic core. |

| Novel Pesticides and Herbicides | Agrochemicals | Enables the synthesis of next-generation crop protection agents with improved efficacy and environmental profiles. nbinno.comchemimpex.com |

Relevance in Advanced Material Science Research

Beyond its applications in the life sciences, this compound is also a significant compound in the field of material science. chemimpex.com The pyridine ring, when incorporated into larger conjugated systems, can impart desirable electronic and photophysical properties to materials.

One notable application is in the synthesis of organic light-emitting diodes (OLEDs). lookchem.com By using this compound as a building block, researchers can construct complex organic molecules that can efficiently emit light when an electric current is applied. The ability to precisely place different functional groups on the pyridine ring through selective cross-coupling reactions is crucial for fine-tuning the color and efficiency of the resulting OLEDs.

The compound is also used in the development of other functional materials, such as conducting polymers. chemimpex.com These materials have potential applications in a variety of electronic devices. The versatility of this compound in organic synthesis makes it a valuable tool for creating novel materials with tailored properties for a wide range of technological applications.

Table 3: Applications of this compound in Material Science

| Material Type | Application | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Displays, Lighting | Building block for the synthesis of emissive organic molecules. |

| Conducting Polymers | Electronics | Used to create conjugated polymer backbones with specific electronic properties. chemimpex.com |

| Functional Triazine Frameworks | Various | A building block for creating porous organic frameworks with potential applications in gas storage and catalysis. |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Iodopyridine

Organometallic Reagent Formation

The selective formation of organometallic reagents from dihalogenated pyridines is a crucial strategy in synthetic organic chemistry, enabling the introduction of various functional groups. In the case of 5-bromo-2-iodopyridine, the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective metal-halogen exchange or oxidative addition reactions.

Halogen-Magnesium Exchange and Generation of 5-Bromopyridyl-2-magnesium Chloride.acs.orgacs.orgnih.gov

The generation of Grignard reagents from pyridyl halides offers a powerful tool for constructing functionalized pyridine (B92270) rings. The synthesis of 5-bromopyridyl-2-magnesium chloride, a previously inaccessible reagent, has been successfully achieved through a halogen-magnesium exchange reaction with this compound. acs.orgacs.orgnih.gov This method provides a significant advantage over previous approaches that often involved unstable intermediates like 5-bromo-2-lithiopyridine. acs.orgacs.org

The reaction involves treating this compound with an isopropylmagnesium chloride solution. chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comsigmaaldrich.com This process has been shown to be efficient and practical, even on a multikilogram scale, highlighting its industrial applicability. acs.orgacs.org

A key aspect of this transformation is its complete regioselectivity. acs.orgacs.org The iodo-magnesium exchange occurs exclusively at the C-2 position, leaving the C-5 bromo substituent intact. acs.orgacs.org This selectivity is attributed to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the halogen-magnesium exchange reaction.

Optimization of the reaction conditions has been crucial for the successful and efficient synthesis of 5-bromopyridyl-2-magnesium chloride. acs.orgacs.org Treating this compound with isopropylmagnesium chloride in tetrahydrofuran (B95107) (THF) at 0°C for a short duration (e.g., 45 minutes) has been found to cleanly produce the desired Grignard reagent. acs.org These optimized conditions avoid the cryogenic temperatures and high dilution often required for lithiation reactions, making the process more practical and economical. acs.orgacs.org

Table 1: Optimized Conditions for Grignard Formation

| Parameter | Condition | Source |

| Grignard Reagent | i-PrMgCl | acs.org |

| Solvent | THF | acs.org |

| Temperature | 0 °C | acs.org |

| Reaction Time | 45 minutes | acs.org |

The in-situ generated 5-bromopyridyl-2-magnesium chloride is a versatile intermediate that readily reacts with a wide array of electrophiles to produce various 2,5-disubstituted pyridine derivatives. acs.orgacs.org This methodology has proven superior to routes involving the corresponding lithiopyridine, which can be unstable and lead to lower yields. acs.orgacs.org

The synthetic utility is demonstrated by its successful reaction with various electrophiles, including:

N,N-Dimethylformamide (DMF) to yield 5-bromo-2-pyridinecarboxaldehyde. acs.orgacs.org

Weinreb amides to form the corresponding ketones. acs.orgacs.org

Aldehydes , such as butyraldehyde, to produce secondary alcohols. acs.orgacs.org

Tosyl cyanide (TsCN) for direct cyanation of the C-2 position, a reaction that fails with the corresponding lithiated species. acs.orgacs.org

Trimethylsilyl chloride (TMSCl) to afford 5-bromo-2-trimethylsilylpyridine in high yield. acs.org

Phenyl isocyanate to produce the corresponding amide, a key intermediate in the synthesis of the anticancer agent Lonafarnib. acs.orgacs.orgnih.gov

Table 2: Examples of Electrophilic Quenching of 5-Bromopyridyl-2-magnesium Chloride

| Electrophile | Product | Yield (%) | Source |

| DMF | 5-bromo-2-pyridinecarboxaldehyde | 90 | acs.orgacs.org |

| N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide | 5-bromo-2-(2-(trifluoromethyl)benzoyl)pyridine | 85 | acs.orgacs.org |

| Butyraldehyde | 1-(5-bromopyridin-2-yl)butan-1-ol | 70 | acs.orgacs.org |

| TsCN | 5-bromo-2-cyanopyridine | 75 | acs.orgacs.org |

| TMSCl | 5-bromo-2-trimethylsilylpyridine | 84 | acs.org |

| Phenyl isocyanate | 5-bromo-N-phenylpyridine-2-carboxamide | 86 | acs.org |

Regioselectivity and Optimization of Reaction Conditions for Grignard Formation

Organozinc Reagent Formation (e.g., 5-bromo-2-pyridylzinc iodide).chemicalbook.comresearchgate.netresearchgate.net

An alternative to Grignard reagents is the formation of organozinc compounds. 5-bromo-2-pyridylzinc iodide can be readily prepared from this compound. chemicalbook.comresearchgate.netresearchgate.net This method provides a facile route to a stable organometallic intermediate that can be used in various coupling reactions. researchgate.netresearchgate.net

The synthesis of 5-bromo-2-pyridylzinc iodide relies on the selective oxidative addition of activated zinc to the carbon-iodine bond of this compound. chemicalbook.comresearchgate.netresearchgate.netmolaid.com This reaction proceeds under mild conditions in a solvent such as tetrahydrofuran. chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comsigmaaldrich.com The greater reactivity of the C-I bond compared to the C-Br bond ensures that the oxidative addition occurs regioselectively at the C-2 position, leaving the bromo group at the C-5 position untouched. researchgate.netresearchgate.net This selectivity is a key advantage for the subsequent functionalization of the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.comeie.gr The differential reactivity of the bromine and iodine substituents allows for sequential and site-selective cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in common cross-coupling reactions like Suzuki and Stille couplings. ambeed.com

For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-I bond is typically faster than to the C-Br bond. unl.pt This allows for selective functionalization at the 2-position while preserving the bromine atom for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted pyridines. researchgate.net

An example of this is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. unl.pt In the case of a dihalopyridine like 4-amino-2-bromo-5-iodopyridine, the Sonogashira coupling can be directed to the more reactive C-I bond. unl.pt

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Negishi, Kumada, and Hiyama reactions. ambeed.comambeed.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that allows for selective functionalization.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl > F. This trend is attributed to the bond dissociation energies, where the C-I bond is weaker and thus more readily undergoes oxidative addition to the palladium catalyst than the C-Br bond. This differential reactivity is crucial for the regioselective modification of this compound.

The primary factor governing regioselectivity in cross-coupling reactions of this compound is the difference in bond strength between the C-I and C-Br bonds. The weaker C-I bond at the 2-position is significantly more reactive towards oxidative addition with a palladium(0) catalyst compared to the stronger C-Br bond at the 5-position. rsc.org

This inherent reactivity difference allows for selective coupling at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations. For instance, in Suzuki-Miyaura couplings, the reaction with an arylboronic acid will preferentially occur at the C-I bond. rsc.org Similarly, in Negishi couplings involving organozinc reagents, exclusive selectivity for the iodine-bearing carbon is observed. sci-hub.se

This predictable regioselectivity enables a modular approach to the synthesis of polysubstituted pyridines. The initial coupling reaction targets the iodo-substituent, and a subsequent, often more forcing, coupling reaction can be employed to functionalize the bromo-substituent.

In some palladium-catalyzed reactions, a side reaction involving halogen exchange can occur, where residual bromide ions may displace the iodide in this compound, leading to the formation of 5,2-dibromopyridine. This can be suppressed by the addition of a halide scavenger like silver carbonate (Ag₂CO₃).

The substrate scope for palladium-catalyzed cross-coupling reactions with this compound is broad, encompassing a variety of coupling partners.

Suzuki-Miyaura Coupling: A wide range of aryl- and heteroarylboronic acids can be successfully coupled with this compound, typically at the 2-position. rsc.orgmdpi.com The reaction is generally tolerant of diverse functional groups on the boronic acid partner.

Stille Coupling: Organostannanes are effective coupling partners in Stille reactions. For example, 5-bromo-2-tributylstannylpyridine can be used in palladium-catalyzed couplings, though the formation of homocoupling byproducts can be an issue. researchgate.net

Negishi Coupling: Organozinc reagents are highly effective for coupling with this compound. researchgate.netwikipedia.org These reactions often proceed with high selectivity and yield. sci-hub.senih.gov The use of organozinc reagents prepared from a variety of precursors allows for the introduction of alkyl, aryl, and other organic fragments. nih.gov

Kumada Coupling: Grignard reagents can also be utilized as coupling partners in Kumada reactions. For instance, 5-bromopyridyl-2-magnesium chloride can be prepared from this compound and subsequently used in coupling reactions. researchgate.netsigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: While less common, Hiyama couplings using organosilanes are also possible.

Limitations can arise from steric hindrance on the coupling partner, which may reduce reaction efficiency. Additionally, the presence of certain functional groups on either the pyridine ring or the coupling partner may require careful selection of reaction conditions and catalyst systems to avoid side reactions.

Exploration of Regioselectivity in Cross-Coupling Reactions

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze coupling reactions involving this compound.

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for C-N bond formation. For example, in the presence of a copper(I) iodide catalyst, this compound can be selectively aminated at the C-I bond. rsc.org This provides a complementary method to palladium-catalyzed aminations.

Nickel-Catalyzed Reactions: Nickel catalysts are often used in Negishi couplings and can offer different reactivity profiles compared to palladium. wikipedia.org They have been shown to be effective in the cross-coupling of various organozinc reagents with aryl halides. wikipedia.orgacs.org

Nucleophilic Substitution Reactions

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution, providing another important pathway for functionalization.

A variety of nucleophiles can displace the halogen atoms on this compound. These include:

Amines: Both primary and secondary amines can react to form aminopyridines. rsc.org The reaction conditions can be tuned to favor substitution at either the 2- or 5-position.

Thiols: Thiolates are effective nucleophiles for the synthesis of pyridyl sulfides. researchgate.net

Alkoxides: Alkoxides can be used to introduce alkoxy groups onto the pyridine ring.

The regioselectivity of nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

The primary mechanism for nucleophilic substitution on this compound is the nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This pathway is characteristic of electron-deficient aromatic rings, such as pyridine.

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The leaving group (iodide or bromide) is expelled, restoring the aromaticity of the pyridine ring.

The rate of the SNAr reaction is influenced by the electron-withdrawing ability of the substituents on the ring and the nature of the leaving group. In this compound, the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The relative leaving group ability (I > Br) also plays a role in determining which halogen is substituted. In some cases, particularly with 2-halopyridines, a more concerted mechanism may be in operation. reddit.com

Replacement of Halogen Atoms by Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

Other Functionalization Pathways

The dual halogenation of this compound at positions C2 and C5 of the pyridine ring presents a versatile platform for a variety of functionalization reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, enabling the introduction of diverse substituents. Beyond the more common cross-coupling reactions, other functionalization pathways, such as halogen displacement and selective oxidation, offer strategic routes to novel pyridine derivatives.

The introduction of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. google.com In this compound, the greater lability of the C-I bond compared to the C-Br bond allows for the selective displacement of iodine.

A primary method for this transformation is the direct trifluoromethylation reaction. This typically involves reacting this compound with a trifluoromethyl source in the presence of a metal catalyst. sigmaaldrich.comsigmaaldrich.comlookchem.comchemicalbook.com For instance, the synthesis of 5-bromo-2-(trifluoromethyl)pyridine (B1273635) can be achieved through a halogen/trifluoromethyl displacement reaction. sigmaaldrich.comchemicalbook.com

Research has detailed the use of quaternary ammonium (B1175870) trifluoromethyl salts for this purpose. A patented process describes the reaction of this compound with such salts in the presence of a metal catalyst to yield 5-bromo-2-(trifluoromethyl)pyridine. google.com Copper-mediated reactions are also prevalent. Studies on the trifluoromethylation of various bromoheteroarenes have shown that 2-halopyridines are generally more reactive than their 3- and 4-position isomers, especially when electron-withdrawing groups are present on the ring. acs.org The reaction of 3-chloro-2-iodopyridine (B156357) with a nucleophilic CF₃ source in the presence of copper has also been reported, highlighting a similar reactivity pattern. researchgate.net

Table 1: Examples of Trifluoromethylation of this compound and Related Compounds

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Quaternary ammonium trifluoromethyl salt, Metal catalyst | 5-Bromo-2-(trifluoromethyl)pyridine | 55-90% | google.com |

| 2-Bromo-5-iodopyridine (B107189) | (phen)CuCF₃, DMF | 2-Bromo-5-(trifluoromethyl)pyridine | Good yield | acs.orgrsc.org |

This table is interactive and can be sorted by column.

The ¹H NMR and ¹³C NMR data for the resulting 5-bromo-2-(trifluoromethyl)pyridine confirms the successful substitution at the C2 position, leaving the bromine at C5 intact for potential subsequent transformations. google.com

The term "oxidation" in this context primarily refers to reactions where the carbon atom of the C-I bond undergoes an increase in its oxidation state, most commonly through oxidative addition to a low-valent metal center. This process takes advantage of the lower bond dissociation energy of the C-I bond relative to the C-Br bond, facilitating highly selective functionalization at the C2 position of this compound.

A key example of this selectivity is the formation of organozinc reagents. Treatment of this compound with activated zinc results in a selective oxidative addition to the C-I bond. researchgate.net This reaction proceeds under mild conditions to form 5-bromo-2-pyridylzinc iodide, a versatile intermediate for various coupling reactions. researchgate.net This method provides a direct route to functionalized pyridines while preserving the bromo substituent for further diversification. researchgate.net

Similarly, copper-catalyzed reactions can exploit this reactivity difference. In the presence of a copper catalyst, 2-bromo-5-iodopyridine undergoes selective amination at the C5 position (the position of iodine in the isomeric starting material). rsc.org This demonstrates that the amination occurs preferentially at the more reactive C-I bond, leading to chemoselective C-N bond formation. rsc.org

Another innovative approach involves a base-catalyzed halogen transfer protocol for the C-H etherification of N-heteroarenes. While this reaction functionalizes a C-H bond, its selectivity is dictated by the halogen substituents. The selective etherification of this compound at the 4-position illustrates a preference over substitution of the halogen at the 2-position, showcasing a distinct regioselective oxidative coupling pathway. nih.gov

Table 2: Selective Functionalization Reactions at the Carbon-Iodine Bond

| Starting Material | Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Active Zinc, THF | Organozinc iodide | Selective oxidative addition to C-I bond | researchgate.net |

| 2-Bromo-5-iodopyridine | Amines, Heterocycles, Amides / Copper catalyst, 1,2-diol | C5-aminated pyridine | Selective amination at the C-I bond position | rsc.org |

This table is interactive and can be sorted by column.

These selective transformations underscore the utility of this compound as a building block where the two halogen atoms can be addressed sequentially, providing a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives.

Applications in Complex Organic Synthesis

Precursor in Pharmaceutical Agent Development

The unique reactivity of 5-Bromo-2-iodopyridine makes it a valuable starting material for the synthesis of functionalized pyridines, which are prevalent structures in many pharmaceutical agents. acs.org

This compound is instrumental in an efficient and economical synthesis of a key intermediate for Lonafarnib, a farnesyltransferase inhibitor used as an anticancer agent. guidechem.comacs.orgacs.orgresearchgate.net The synthesis proceeds via an iodo-magnesium exchange reaction, which is a significant advancement over previous methods. acs.orgresearchgate.net

The process involves reacting this compound with a Grignard reagent like isopropylmagnesium chloride. sigmaaldrich.comchemicalbook.com This reaction selectively targets the more labile iodine atom at the C(2) position, leading to the formation of the highly reactive Grignard reagent, 5-bromopyridyl-2-magnesium chloride, with complete regioselectivity. acs.orgresearchgate.netresearchgate.net This intermediate can then be reacted with various electrophiles to construct the necessary molecular framework for Lonafarnib. acs.orgacs.org This methodology has been successfully implemented on a multikilogram scale, demonstrating its practicality for large-scale production. acs.org

Table 1: Key Reaction in Lonafarnib Intermediate Synthesis

| Starting Material | Reagent | Key Intermediate | Significance |

| This compound | Isopropylmagnesium chloride | 5-Bromopyridyl-2-magnesium chloride | Efficient, regioselective formation of a reactive intermediate not previously accessible. acs.orgresearchgate.netresearchgate.net |

The utility of this compound extends beyond Lonafarnib to the broader development of new therapeutic agents and molecules that can modulate enzyme activity. acs.org As a bifunctional halogenated scaffold, it provides a platform for creating diverse libraries of substituted pyridine (B92270) derivatives through sequential cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.

Research has shown that derivatives of halogenated pyridines are investigated for a range of therapeutic applications. For example, its structural analogue, 5-bromo-2-fluoropyridine, has been used as a molecular scaffold for inhibitors of the SARS-CoV-2 main protease, neuropeptide Y receptor Y5, and indoleamine-2,3-dioxygenase-1 (IDO1) in cancer immunotherapy. ossila.com Furthermore, derivatives of this compound can be used to synthesize kinase inhibitors, which are a critical class of drugs in oncology. The ability to selectively introduce different functional groups allows for the fine-tuning of a molecule's biological activity and properties.

Synthesis of Key Intermediates for Lonafarnib, an Anticancer Agent

Role in Agrochemical Compound Development

The demand for innovative and effective crop protection solutions has driven the use of versatile chemical intermediates like this compound in the agrochemical industry. nbinno.comdatainsightsmarket.com It serves as a crucial building block for synthesizing active ingredients in products such as pesticides, herbicides, and fungicides. nbinno.comsmolecule.com The pyridine ring is a common feature in many agrochemicals, and the ability to introduce specific functional groups via the halogenated positions of this compound is key to developing new compounds with desired biological activity. nbinno.com The growing focus on developing more environmentally friendly agrochemicals further enhances the market prospects for such specialized intermediates. nbinno.com

Table 2: Applications in Agrochemical Synthesis

| Agrochemical Class | Role of this compound | Source Citation |

| Pesticides | Precursor for active ingredient synthesis. | nbinno.com |

| Herbicides | Intermediate for developing new herbicidal compounds. | nbinno.comchemimpex.com |

| Fungicides | Building block for novel fungicidal agents. | nbinno.com |

Building Block for Advanced Materials

The electronic properties and structural versatility of this compound and its derivatives make them valuable components in the field of materials science. vulcanchem.com

Halogenated pyridine derivatives are recognized as useful building blocks for organic semiconductors due to their inherent electron-deficient nature and aromaticity. ossila.comchemicalbook.com While research often highlights related compounds, the principles apply to the this compound framework. For instance, its derivative, 5-bromo-2-iodonicotinic acid, shows potential in organic semiconductors where halogen-halogen interactions can enhance charge transport properties. vulcanchem.com The ability to undergo sequential, site-selective coupling reactions allows for the precise construction of conjugated systems required for semiconductor applications.

In the production of materials for Organic Light-Emitting Diodes (OLEDs), this compound is considered a relevant building block. ambeed.com Its structural analogue, 5-bromo-2-fluoropyridine, has been used to synthesize host materials for OLED applications. ossila.comchemicalbook.com The electron-deficient pyridine core can be incorporated into larger molecular structures designed to have specific electronic and photophysical properties, such as high triplet energies, which are crucial for efficient phosphorescent OLEDs. ossila.com The selective functionalization offered by the bromo- and iodo-substituents is critical for creating the complex, high-purity materials needed for advanced electronic devices.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Regioselectivity and Chemoselectivity in Halogen Exchange and Subsequent Functionalization

The distinct electronic and steric environments of the halogen atoms in 5-Bromo-2-iodopyridine are fundamental to controlling the regioselectivity and chemoselectivity of its reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the 2-position the primary site for initial reaction in many transformations, particularly in metal-catalyzed cross-coupling and halogen-metal exchange reactions. researchgate.net

A prime example of this selectivity is the iodo-magnesium exchange reaction. Treatment of this compound with isopropylmagnesium chloride selectively forms 5-bromopyridyl-2-magnesium chloride. researchgate.net This Grignard reagent can then react with various electrophiles to introduce functionality exclusively at the 2-position, leaving the bromine atom at the 5-position intact for subsequent transformations. researchgate.net Similarly, reaction with active zinc selectively targets the C-I bond to form 5-bromo-2-pyridylzinc iodide. sigmaaldrich.com

This predictable regioselectivity allows for a stepwise functionalization strategy. For instance, an initial reaction at the 2-position can be followed by a second, different reaction at the 5-position. This has been demonstrated in the synthesis of various functionalized pyridines. researchgate.net

Chemoselectivity is also observed in nucleophilic aromatic substitution (SNAr) reactions, although the outcomes can be more nuanced and dependent on the specific nucleophile and reaction conditions. In some cases, the inherent electronic deficiency at the 2- and 6-positions of the pyridine (B92270) ring can direct nucleophilic attack. researchgate.net However, the greater lability of the iodide often dictates the reaction site.

A study on the base-catalyzed isomerization of 3-bromopyridines provides insight into the factors governing selectivity. The isomerization to a 4-bromopyridine (B75155) intermediate, which then undergoes substitution, highlights that selectivity is not solely based on the initial halogen position but can be driven by the formation of more reactive intermediates like pyridynes. rsc.org While not directly involving this compound, this principle of intermediate-driven selectivity is relevant to understanding complex reaction outcomes.

Interactive Table: Regioselectivity in Reactions of this compound

| Reagent | Position of Initial Reaction | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Isopropylmagnesium chloride | C2 (Iodine) | 5-bromopyridyl-2-magnesium chloride | researchgate.net |

| Active Zinc | C2 (Iodine) | 5-bromo-2-pyridylzinc iodide | sigmaaldrich.com |

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

This compound serves as an excellent model substrate for elucidating the catalytic cycles of transition metal-mediated cross-coupling reactions. The differential reactivity of the two halogen atoms allows for a clear distinction between the initial oxidative addition step and subsequent steps in the catalytic cycle.

In palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, the catalytic cycle typically begins with the oxidative addition of the palladium(0) complex to the most reactive carbon-halogen bond. In the case of this compound, this is invariably the C-I bond. rsc.orgresearchgate.net The resulting pyridyl-palladium(II) iodide complex then undergoes transmetalation with the coupling partner (e.g., a boronic acid, organostannane, or organozinc reagent), followed by reductive elimination to yield the 2-substituted-5-bromopyridine and regenerate the palladium(0) catalyst. The bromine at the 5-position remains available for a second, independent cross-coupling reaction, enabling the synthesis of unsymmetrically disubstituted pyridines. researchgate.net

Studies on the coupling of dihalogenopyridines have shown that the choice of ligand on the palladium catalyst can influence the selectivity and efficiency of the reaction. researchgate.net For instance, in the coupling of 5-bromo-2-tributylstannylpyridine with diiodopyridine, different phosphine (B1218219) and phosphite (B83602) ligands were shown to affect both the catalytic activity and the selectivity towards the desired cross-coupled product versus homocoupling products. researchgate.net

The elucidation of these catalytic cycles is not limited to palladium. Ruthenium-catalyzed transformations have also been investigated. For example, a Ru(II)-mediated domino reaction for the synthesis of heteroarylated 2-pyridones from 2-bromopyridines involves a proposed catalytic cycle that includes nucleophilic aromatic substitution, a Buchwald-Hartwig-type amination, and C-H bond activation. mdpi.com While this specific example uses a 2-bromopyridine, the principles of ligand exchange, oxidative addition, and reductive elimination are fundamental to understanding the role of the transition metal catalyst in transformations involving halogenated pyridines like this compound.

Interactive Table: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Catalytic Cycle Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-I bond. | (5-bromopyridin-2-yl)palladium(II) iodide |

| Transmetalation | The organic group from the coupling partner is transferred to the palladium center. | Di-organic palladium(II) complex |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, forming the product. | 2-substituted-5-bromopyridine |

Influence of Halogen Atoms on Reactivity and Selectivity in Pyridine Systems

The presence and position of halogen atoms on a pyridine ring significantly modulate its electronic properties and, consequently, its reactivity and selectivity in chemical transformations. In this compound, both halogens are electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). thieme-connect.com

The iodine atom at the 2-position and the bromine atom at the 5-position exert distinct electronic and steric influences. The primary factor governing the differential reactivity in cross-coupling reactions is the bond dissociation energy (C-I < C-Br), which facilitates the selective oxidative addition of a metal catalyst to the C-I bond.

In base-catalyzed C-H functionalization, the electronic effects of the halogens are also crucial. For example, in the C-H etherification of N-heteroarenes, the presence of halogens influences the acidity of the ring protons and the subsequent regioselectivity of the functionalization. nih.gov A study on the etherification of this compound demonstrated a preference for substitution at the 4-position, showcasing how the interplay of halogen substituents directs reactivity to otherwise less accessible positions. nih.gov

Furthermore, the "halogen dance" phenomenon, a base-catalyzed isomerization of haloarenes, underscores the dynamic nature of halogen positioning on aromatic rings. researchgate.net Although often studied with other halopyridines, this process, which can proceed through pyridyne intermediates, highlights that the initial substitution pattern does not always dictate the final product structure. rsc.org The relative stability of potential anionic or radical intermediates, influenced by the remaining halogen, can steer the reaction pathway.

The steric hindrance provided by the halogen atoms can also play a role in directing the outcome of a reaction. For instance, in sterically controlled Ir-catalyzed borylation reactions, the size of the substituents on the pyridine ring can influence the regioselectivity of C-H activation. nih.gov While a cyano group was the directing feature in the cited study, the principle applies to the steric bulk of halogen atoms as well.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 5-Bromo-2-iodopyridine, DFT calculations are employed to model its charge distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its reactivity.

Researchers utilize various DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311g(d), to obtain an accurate description of the molecule's ground-state electronic structure. rsc.org These calculations reveal the electron density distribution across the pyridine (B92270) ring and at the halogen-substituted positions. The significant difference in electronegativity between the carbon, nitrogen, bromine, and iodine atoms creates a complex electronic landscape. DFT can precisely map this landscape, identifying electron-rich and electron-deficient regions. This information is crucial for predicting how the molecule will interact with other reagents. For instance, modeling the charge distribution helps identify the most likely sites for nucleophilic or electrophilic attack. DFT calculations have been performed using the Gaussian 16 package and the Turbomole program package in various studies. rsc.orgchinesechemsoc.org

Detailed research findings from DFT studies can elucidate the reactivity of the C-Br versus the C-I bond. The calculations can quantify the partial charges on the carbon atoms attached to the halogens, providing a theoretical basis for the observed selectivity in cross-coupling and nucleophilic substitution reactions. mdpi.com

| Computational Method | Property Investigated | Insight Gained |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Charge Distribution | Identifies electron-rich and electron-deficient centers, predicting sites for nucleophilic/electrophilic attack. |

| DFT (B3LYP/6-311g(d)) | Electronic Ground State | Provides an accurate description of the molecule's fundamental electronic structure. rsc.org |

| TD-DFT | Excited States | Calculates excited state properties, relevant for photochemical reactions. zysman-colman.com |

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. FMO analysis, typically performed using the results from DFT calculations, is a powerful predictive tool for reaction pathways involving this compound.

The energy and spatial distribution (localization) of the HOMO and LUMO are key determinants of reactivity:

The HOMO: Represents the site of highest electron density and is most likely to donate electrons to an electrophile.

The LUMO: Represents the site of greatest electron deficiency and is the most likely to accept electrons from a nucleophile. chinesechemsoc.org

For this compound, FMO analysis can predict the regioselectivity of reactions. For example, calculations showing the LUMO to be localized primarily at the C-I bond (the carbon at position 2) would strongly suggest that nucleophilic attack will preferentially occur at this site, leading to the displacement of the iodide ion. This aligns with experimental observations where the C-I bond is generally more reactive than the C-Br bond in nucleophilic substitutions. mdpi.com The analysis can be extended to understand the nature of triplet states, where the Highest Semi-Occupied Molecular Orbital (HSOMO) often resembles the LUMO, indicating similar reactivity characteristics in excited states. zysman-colman.com

| Molecular Orbital | Characteristic | Predicted Reactivity for this compound |

|---|---|---|

| HOMO (Highest Occupied) | Electron-donating region | Site for electrophilic attack. |

| LUMO (Lowest Unoccupied) | Electron-accepting region | Site for nucleophilic attack; localization at C2 guides substitution of iodide. |

| HSOMO (Highest Semi-Occupied) | Relevant in triplet excited states | Can resemble the LUMO, suggesting similar reactivity pathways upon excitation. zysman-colman.com |

Prediction and Interpretation of Reactivity Indices (e.g., chemical hardness, electrophilicity)

Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2), it measures the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated from the electronic chemical potential and chemical hardness. A high electrophilicity index indicates a good electrophile.

For this compound, these indices can be calculated from its DFT-computed HOMO and LUMO energies. The analysis would likely show it to be a relatively soft molecule with significant electrophilic character, particularly at the carbon atoms bonded to the halogens. A guide for predicting reactive sites in polyhaloheteroaromatics has been developed based on the idea that the initial site for coupling is the more electron-deficient center. dur.ac.uk Comparing the calculated indices for this compound with other related halopyridines allows for a systematic prediction of their relative reactivities in, for example, cross-coupling reactions.

Modeling Reaction Mechanisms and Transition States for Rational Design

One of the most powerful applications of computational chemistry is the ability to model entire reaction pathways, including the structures and energies of intermediates and transition states. This is invaluable for understanding reaction mechanisms and for the rational design of new synthetic methods.

For reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling, or Ullmann-type aminations, DFT calculations can map the potential energy surface of the reaction. mdpi.com This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these species to find the activation energy (the energy barrier of the transition state) for each step.

Visualizing Transition States: Analyzing the geometry of a transition state to understand which bonds are breaking and forming.

By calculating the activation energies for different possible pathways—for instance, oxidative addition at the C-I bond versus the C-Br bond—computational models can rationalize the experimentally observed selectivity. If a calculated energy barrier for one pathway is significantly lower than for another, it provides strong theoretical evidence that the reaction will proceed via the lower-energy route. This predictive capability allows chemists to rationally design reaction conditions (e.g., choice of catalyst, ligand, or solvent) to favor a desired outcome and suppress side reactions. acs.org

Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Bromo-2-iodopyridine. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the three aromatic protons on the pyridine (B92270) ring. chemicalbook.com The chemical shifts and coupling patterns of these protons are indicative of their relative positions. For instance, in a study of a related compound, 2-amino-5-bromo-3-iodopyridine, the protons on the pyridine ring were observed at specific chemical shifts (δ), with one proton appearing as a doublet at 8.06 ppm and another as a doublet at 7.96 ppm in CDCl₃. ijssst.info This type of data allows for the precise assignment of each proton to its position on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring, including those bonded to bromine and iodine, will have a characteristic chemical shift. These shifts are influenced by the electronegativity of the attached halogen atoms.

NMR is also a powerful technique for monitoring the progress of reactions involving this compound. rsc.org By acquiring NMR spectra of the reaction mixture at different time intervals, researchers can track the disappearance of starting material signals and the appearance of product signals. researchgate.net This real-time analysis provides valuable kinetic data and can help in optimizing reaction conditions. For example, in the synthesis of functionalized pyridines, ¹H NMR can be used to determine the percentage of each aryl halide isomer in the solution, allowing for the identification of different isomers formed during the reaction. rsc.org

Table 1: Representative ¹H NMR Data for a Halogenated Pyridine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.06 | d |

| H-4 | 7.96 | d |

This table is based on data for a structurally similar compound, 2-amino-5-bromo-3-iodopyridine, and serves as an illustrative example. The exact chemical shifts for this compound may vary. ijssst.info

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis in Complex Product Identification

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound. thermofisher.comsigmaaldrich.com It also provides valuable information about the fragmentation patterns of the molecule, which can aid in its structural elucidation. chemguide.co.uk

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound, which is 283.89 g/mol . thermofisher.comsigmaaldrich.com The presence of bromine and iodine atoms results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while iodine has only one stable isotope, ¹²⁷I. This leads to a distinctive set of peaks for the molecular ion, separated by two mass units.

Fragmentation Analysis: The molecular ions of organic compounds are often unstable and can break down into smaller, charged fragments. chemguide.co.uk The analysis of these fragment ions provides structural information. For this compound, common fragmentation pathways would involve the loss of the bromine or iodine atoms, or the cleavage of the pyridine ring. For example, in a related compound, 5-bromo-2-iodopyridin-3-yl acetate (B1210297), a predicted fragmentation pattern includes the loss of the acetate group. The presence of bromine can also be used as a tag to identify fragments containing this atom due to its unique isotopic signature. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion and its fragments with high precision. This allows for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, bromine, iodine, and nitrogen in the expected ratios.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 283.85665 | 130.5 |

| [M+Na]⁺ | 305.83859 | 136.5 |

| [M-H]⁻ | 281.84209 | 129.2 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Beyond routine NMR and MS, advanced spectroscopic techniques can offer deeper insights into the reaction mechanisms involving this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish correlations between protons and carbons in the molecule, providing definitive structural assignments, which is particularly useful for complex reaction products.

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or Raman spectroscopy can be employed to monitor reactions in real-time, providing information about the formation and disappearance of transient intermediates. This can be particularly valuable for understanding the mechanism of reactions such as metal-catalyzed cross-coupling reactions, where this compound is often used. researchgate.netrsc.org

X-ray Crystallography: For solid products derived from reactions of this compound, single-crystal X-ray diffraction provides the ultimate structural proof, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.netresearchgate.net This technique was used to confirm the dimeric structure of a magnesium amide base used in the magnesiation of a related fluorinated pyridine. researchgate.net

The combination of these spectroscopic and spectrometric methods provides a comprehensive picture of the structure and reactivity of this compound, enabling its effective use in the synthesis of more complex and valuable chemical entities.

Emerging Research Avenues and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-Bromo-2-iodopyridine has traditionally been achieved through various methods, including the reaction of 2,5-dibromopyridine (B19318) with sodium iodide and hydrogen iodide. Other approaches involve the use of acetyl chloride and sodium iodide in acetonitrile (B52724). However, current research is focused on developing more sustainable and efficient synthetic pathways.

One promising route involves the iodo-magnesium exchange reaction of this compound to generate 5-bromopyridyl-2-magnesium chloride, a previously inaccessible intermediate. researchgate.net This method allows for the efficient synthesis of a range of functionalized pyridine (B92270) derivatives. researchgate.net Another approach is the direct preparation of 5-bromo-2-pyridylzinc iodide by treating this compound with active zinc. researchgate.net These organometallic intermediates are highly reactive and can be used in various coupling reactions. researchgate.net

The development of "green" and less toxic solvents is also a key area of research. For instance, the use of Cyrene™, a bio-renewable solvent derived from cellulose, has shown promise in palladium-catalyzed reactions involving pyridine derivatives. rsc.org The combination of Cyrene™ with γ-valerolactone (GVL) has been shown to improve reaction yields and purity, offering a superior alternative to traditional solvents like dimethylformamide. rsc.org

Table 1: Comparison of Synthetic Routes for this compound and its Derivatives

| Method | Starting Material | Reagents | Key Intermediate/Product | Significance |

| Halogen Exchange | 2,5-dibromopyridine | NaI, HI | This compound | Traditional method. |

| Iodo-Magnesium Exchange | This compound | Isopropylmagnesium chloride | 5-bromopyridyl-2-magnesium chloride | Access to a previously inaccessible intermediate. researchgate.net |

| Direct Zinc Insertion | This compound | Active Zinc | 5-bromo-2-pyridylzinc iodide | Facile route to a versatile organozinc reagent. researchgate.net |

| Palladium-catalyzed Homocoupling | 2-bromo-5-(trifluoromethyl) pyridine | Pd(OAc)₂, TBAI, K₂CO₃, Isopropanol in Cyrene™/GVL | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | "Green" and efficient synthesis. rsc.org |

Exploration of New Catalytic Systems for Enhanced Functionalization

The functionalization of this compound heavily relies on transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are widely used, with research focusing on developing more active and selective systems. For the coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines, catalytic systems generated in situ from a palladium precursor like [Pd(acac)₂] and an external ligand such as triphenyl phosphite (B83602) have proven to be highly active. researchgate.net The choice of ligand can significantly influence the selectivity of the reaction, with PPh₃ leading to higher coupling selectivity. researchgate.net

Nickel-based catalytic systems are also emerging as a viable alternative, particularly for C-H functionalization and polycondensation reactions. rsc.org For example, Ni(dppp)Cl₂ has been used for the C-H functionalization polycondensation of 2-(5-bromopyridine-2-yl)-3-hexylthiophene. rsc.org The development of dual catalytic systems, which combine two different catalytic modes, is another promising area. For instance, merging photoredox catalysis with a second catalytic system has shown potential for mild and sustainable C-H activation reactions. beilstein-journals.org

The differential reactivity of the C-I and C-Br bonds in this compound allows for regioselective functionalization. The more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Br bond available for subsequent transformations. This has been exploited in the synthesis of various substituted pyridines.

Table 2: Catalytic Systems for Functionalization of Pyridine Derivatives

| Catalyst System | Reaction Type | Substrate Example | Significance |

| [Pd(acac)₂] / P(OPh)₃ | Stille Coupling | 5-bromo-2-tributylstannylpyridine | High activity. researchgate.net |

| [Pd(acac)₂] / PPh₃ | Stille Coupling | 5-bromo-2-tributylstannylpyridine | High selectivity. researchgate.net |

| Ni(dppp)Cl₂ | C-H Functionalization Polycondensation | 2-(5-bromopyridine-2-yl)-3-hexylthiophene | Use of a more abundant metal catalyst. rsc.org |

| [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | meta-selective C-H alkylation | Pyridine derivatives | Direct functionalization of C-H bonds. beilstein-journals.org |

Advanced Applications in Medicinal and Materials Chemistry

The global market for this compound is experiencing robust growth, primarily driven by its increasing use in the pharmaceutical and agrochemical industries. datainsightsmarket.com The compound serves as a crucial intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). datainsightsmarket.com For example, a derivative, 5-bromo-2-iodo-3-picoline, is a key intermediate in the synthesis of Lonafarnib, a potent anticancer agent. researchgate.net

In medicinal chemistry, the pyridine ring is a common structural motif in many biologically active compounds. researchgate.net The ability to introduce various functional groups onto the pyridine scaffold using this compound makes it a valuable tool in drug discovery and development. researchgate.net Its derivatives are being investigated for a range of therapeutic applications, including as kinase inhibitors and antibacterial agents.

In materials chemistry, this compound and its derivatives are used in the synthesis of conjugated polymers for electronic and optoelectronic applications. rsc.org For instance, it has been used in the synthesis of thiophene-based conjugated polymers. rsc.org The compound is also used to create bipyridine and terpyridine ligands, which are important components in the synthesis of functional materials and catalysts. researchgate.net

Methodologies for Late-Stage Functionalization of Complex Architectures

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery. nih.gov this compound and related halogenated pyridines are valuable reagents for this purpose. The differential reactivity of the halogen atoms allows for sequential and site-selective modifications.

C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov For example, iridium-catalyzed borylation of cyano-substituted pyridines allows for the introduction of a boryl group at the C3 or C4 position, which can then be further functionalized. nih.gov Another approach involves the fluorination of pyridines followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride. nih.gov This two-step process allows for the introduction of a wide range of functional groups under mild conditions. nih.gov

The development of new catalytic systems that can selectively functionalize specific C-H bonds in the presence of other functional groups is a key area of research. nih.gov These methods are expected to significantly simplify the synthesis of complex azaheterocycles and their analogues. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-iodopyridine in academic laboratories?

- Methodological Answer : The synthesis of this compound typically involves halogenation of pyridine derivatives. For example, it can be prepared via direct iodination of 5-bromopyridine using iodine monochloride (ICl) in a controlled acidic environment. Another approach involves sequential halogenation starting from 2-aminopyridine, where bromination precedes iodination. Key steps include monitoring reaction temperature (maintained below 50°C to avoid decomposition) and purification via column chromatography using hexane/ethyl acetate gradients. Confirmation of structure is achieved through H NMR (distinct aromatic proton splitting patterns) and mass spectrometry (M peak at m/z 283.89) .

Q. How is this compound employed in generating Grignard reagents?

- Methodological Answer : this compound serves as a precursor for synthesizing pyridylmagnesium halides via halogen-magnesium exchange. For instance, treatment with iPrMgCl·LiCl in THF at -20°C facilitates selective exchange of the iodine atom, yielding 5-bromopyridyl-2-magnesium chloride. This intermediate reacts with electrophiles (e.g., carbonyl compounds or alkyl halides) to form functionalized pyridines. Critical parameters include maintaining anhydrous conditions and using low temperatures to prevent premature decomposition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its halogenated structure, this compound requires handling in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Waste must be segregated in halogenated solvent containers. Spills should be neutralized with activated charcoal and disposed of via certified hazardous waste services. Contamination risks are mitigated by using double-contained glassware and avoiding skin contact, as per guidelines in chemical safety reports .

Advanced Research Questions

Q. How can researchers resolve contradictory regioselectivity outcomes in cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity in Suzuki or Negishi couplings often depends on the catalyst system. For example, palladium catalysts (e.g., Pd(PPh)) typically activate the iodine site due to lower bond dissociation energy, whereas copper-mediated reactions (e.g., CuI with 1,10-phenanthroline) may favor bromine substitution under specific conditions. To address contradictions:

- Perform competitive experiments with model substrates.

- Use DFT calculations to predict site reactivity.

- Analyze intermediates via C NMR or X-ray crystallography.

A case study demonstrated that Cu-catalyzed amination of this compound with adamantane-containing amines selectively substitutes iodine, leaving bromine intact for further functionalization .

Q. What factors determine the choice between copper and palladium catalysis for amination reactions using this compound?

- Methodological Answer : Copper Catalysis :

- Advantages: Cost-effective, tolerance to steric hindrance.

- Conditions: CuI (10 mol%), 1,10-phenanthroline (20 mol%), KPO base, DMF, 110°C, 24h.

- Yields: ~65-75% for bulky amines.

Palladium Catalysis : - Advantages: Higher efficiency for electron-deficient aryl halides.

- Conditions: Pd(dba) (5 mol%), Xantphos (10 mol%), CsCO, toluene, 100°C, 12h.

- Yields: ~85-90%.

Methodological considerations include substrate compatibility, scalability, and ligand availability. Copper systems are preferred for step-economical synthesis of polyhalogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.